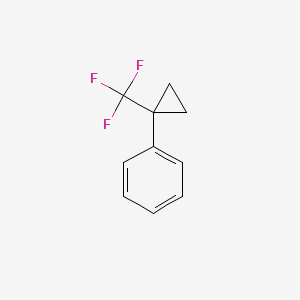

1-(Trifluoromethylcyclopropyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[1-(trifluoromethyl)cyclopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZAHILDWCBKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606878 | |

| Record name | [1-(Trifluoromethyl)cyclopropyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883547-73-7 | |

| Record name | [1-(Trifluoromethyl)cyclopropyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trifluoromethyl)cyclopropyl-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trifluoromethylcyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trifluoromethylcyclopropyl)benzene is a fluorinated organic compound of increasing interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into a cyclopropyl ring attached to a benzene moiety imparts unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design and development. A summary of its key properties is presented below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [1-(Trifluoromethyl)cyclopropyl]benzene | N/A |

| CAS Number | 883547-73-7 | [1] |

| Molecular Formula | C₁₀H₉F₃ | [2] |

| Molecular Weight | 186.18 g/mol | [2] |

| Physical State | Liquid at 20°C | [3] |

| Boiling Point | 106-107 °C at 25 mmHg | [2] |

| Calculated logP | ~3.4 - 4.4 (estimated) | [1][4] |

| Calculated Aqueous Solubility | Low (estimation based on logP) | N/A |

| pKa | Not available | N/A |

Synthesis

The synthesis of this compound can be achieved through several methods, with the most common being the rhodium-catalyzed cyclopropanation of styrene with a trifluorodiazoethane precursor. This method offers a direct and efficient route to the desired product.

General Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from established procedures for the synthesis of trifluoromethyl-substituted cyclopropanes.

Objective: To synthesize this compound via a rhodium-catalyzed reaction.

Materials:

-

Styrene

-

1-Aryl-2,2,2-trifluorodiazoethane (or in situ generated equivalent)

-

Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄, Rh₂(R-PTAD)₄)

-

Anhydrous solvent (e.g., dichloromethane, pentane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: An oven-dried flask equipped with a magnetic stir bar is charged with the chiral dirhodium(II) catalyst under an inert atmosphere.

-

Reagent Addition: Anhydrous solvent is added to dissolve the catalyst, followed by the addition of styrene.

-

Diazo Compound Addition: The trifluorodiazoethane precursor is added to the reaction mixture. For controlled reactions, this can be done via syringe pump over a period of several hours.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 2: Key FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3030 | Aromatic C-H stretch |

| ~2850-2950 | Cyclopropyl C-H stretch |

| ~1600, ~1490, ~1450 | Aromatic C=C stretching vibrations |

| ~1100-1350 | C-F stretching vibrations |

Note: The exact peak positions can vary slightly.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 186, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for similar compounds involve the loss of a trifluoromethyl radical (•CF₃) or cleavage of the cyclopropane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural analysis of this compound. Although specific experimental spectra are not widely published, predicted chemical shifts can be estimated based on the structure.

Predicted ¹H NMR Spectral Data:

-

Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.

-

Cyclopropyl Protons: Multiplets in the range of δ 1.0-1.5 ppm.

Predicted ¹³C NMR Spectral Data:

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

-

Trifluoromethyl Carbon: A quartet due to C-F coupling, expected in the range of δ 120-130 ppm.

-

Cyclopropyl Carbons: Signals in the range of δ 10-30 ppm.

Signaling Pathways

Currently, there is no published information on the specific biological signaling pathways modulated by this compound. Its primary role is as a building block in the synthesis of more complex, biologically active molecules. The unique properties it confers may lead to interactions with various biological targets, which would be determined by the overall structure of the final compound.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in drug discovery. Its key physicochemical characteristics, particularly its lipophilicity and the metabolic stability often associated with the trifluoromethyl group, make it an attractive moiety for incorporation into novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and characterization, which will be beneficial for researchers working in the field of medicinal chemistry and organic synthesis. Further experimental investigation into its biological activities and a more detailed exploration of its physicochemical properties are warranted.

References

- 1. 1-Ethyl-2-[1-(trifluoromethyl)cyclopropyl]benzene | C12H13F3 | CID 130372640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 3. rsc.org [rsc.org]

- 4. 1-Nitro-2-[1-(trifluoromethyl)cyclopropyl]benzene | C10H8F3NO2 | CID 166636804 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(Trifluoromethylcyclopropyl)benzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trifluoromethylcyclopropyl)benzene is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethylcyclopropyl moiety into a benzene ring imparts unique physicochemical properties that can influence molecular conformation, metabolic stability, and biological activity. This document provides a comprehensive overview of this compound, including its chemical identity, synthesis, and key data for research and development applications.

Chemical Identity and Properties

CAS Number: 883547-73-7

Molecular Formula: C₁₀H₉F₃

Molecular Weight: 186.17 g/mol

The structure of this compound features a trifluoromethyl group attached to a cyclopropyl ring, which is in turn bonded to a benzene ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, making it less susceptible to electrophilic substitution compared to unsubstituted benzene.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benzene, (trifluoromethyl)- | Benzene, cyclopropyl- |

| CAS Number | 883547-73-7 | 98-08-8 | 873-49-4 |

| Molecular Formula | C₁₀H₉F₃ | C₇H₅F₃ | C₉H₁₀ |

| Molecular Weight ( g/mol ) | 186.17 | 146.11 | 118.18 |

| Boiling Point (°C) | Not available | 103.5 | Not available |

| Melting Point (°C) | Not available | -29.05 | Not available |

| Density (g/cm³) | Not available | 1.1886 at 20 °C | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the formation of the trifluoromethylcyclopropyl group and its subsequent attachment to the benzene ring.

General Synthesis Workflow

The logical workflow for the synthesis of this compound and its derivatives typically involves the reaction of a styrene precursor with a trifluoromethylating agent to form the cyclopropane ring.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a this compound Derivative

Reaction: Bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane

Materials:

-

1-phenyl-1-(trifluoromethyl)cyclopropane

-

Zinc bromide

-

Montmorillonite K10

-

Methanol

-

Pentane

-

Bromine

-

Saturated aqueous sodium sulfite solution

-

Sodium sulfate

Procedure:

-

Activation of Catalyst:

-

Dissolve zinc bromide (6.22 mmol) in methanol (56 ml).

-

Add montmorillonite K10 (5.64 g) and stir the mixture at room temperature for 1 hour.

-

Remove the methanol and heat the remaining powder in a sand bath at 200°C for 1 hour.

-

Allow the activated catalyst to cool under an inert atmosphere (e.g., argon).

-

-

Bromination Reaction:

-

In a separate flask, dissolve 1-phenyl-1-(trifluoromethyl)cyclopropane (53.7 mmol) in pentane (50 ml).

-

Add the activated zinc bromide on montmorillonite (5.37 mmol).

-

Slowly add bromine (537 mmol) dropwise in the dark while stirring.

-

Continue stirring the mixture at room temperature overnight in the dark.

-

-

Work-up:

-

Cool the reaction mixture with an ice bath and slowly add a saturated aqueous sodium sulfite solution (150 ml) dropwise until the mixture is decolorized.

-

Stir at room temperature for an additional 30 minutes.

-

Filter the solid and rinse it twice with pentane.

-

Separate the phases of the filtrate and extract the aqueous phase twice with pentane (200 ml each).

-

Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related structures, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the phenyl protons. Signals in the aliphatic region for the cyclopropyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons and the carbons of the cyclopropyl ring. A characteristic quartet for the trifluoromethyl carbon due to coupling with fluorine. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Aromatic C-H stretching vibrations above 3000 cm⁻¹. C-F stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the trifluoromethyl group or cleavage of the cyclopropyl ring. |

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The unique conformational constraints and electronic properties of the cyclopropyl ring, combined with the trifluoromethyl group, make this compound a valuable scaffold for the development of novel therapeutics.

Pharmacophore-Based Drug Design Workflow

The general workflow for utilizing a novel scaffold like this compound in drug discovery often begins with identifying a biological target and then designing and synthesizing a library of derivatives to screen for activity.

Caption: A generalized workflow for pharmacophore-based drug design.

While specific drugs containing the this compound core are not yet on the market, the structural motif holds promise for future drug development programs targeting a range of therapeutic areas. The principles of medicinal chemistry suggest that derivatives of this compound could be explored for their potential as enzyme inhibitors, receptor modulators, or other biologically active agents.

Conclusion

This compound is a compound with significant potential for applications in both medicinal chemistry and materials science. Its unique combination of a trifluoromethyl group and a cyclopropyl ring provides a foundation for the design of novel molecules with tailored properties. This technical guide summarizes the currently available information on its synthesis and characteristics, providing a valuable resource for researchers and developers in the field. Further investigation into the specific biological activities and material properties of its derivatives is warranted to fully explore the potential of this intriguing molecular scaffold.

Spectroscopic data for 1-(Trifluoromethylcyclopropyl)benzene (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-(Trifluoromethylcyclopropyl)benzene. Due to the limited availability of published, comprehensive experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel fluorinated compounds in fields such as medicinal chemistry and materials science.

Molecular Structure and Properties

This compound possesses a unique combination of a rigid cyclopropyl ring, an aromatic phenyl group, and an electron-withdrawing trifluoromethyl group. These structural features are expected to impart distinct spectroscopic signatures.

-

Chemical Formula: C₁₀H₉F₃

-

Molecular Weight: 186.18 g/mol

-

CAS Number: 883547-73-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the diastereotopic protons of the cyclopropyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 1.40 - 1.60 | Multiplet | 2H | Cyclopropyl CH₂ |

| 1.10 - 1.30 | Multiplet | 2H | Cyclopropyl CH₂ |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will provide information on the carbon skeleton. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached, and will also influence the chemical shifts of neighboring carbons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| 135 - 140 | Singlet | C1 (ipso-carbon of benzene ring) |

| 128 - 130 | Singlet | Aromatic CH |

| 127 - 129 | Singlet | Aromatic CH |

| 125 - 127 | Singlet | Aromatic CH |

| 123 - 128 | Quartet (q, J ≈ 270-280 Hz) | CF₃ |

| 30 - 35 | Quartet (q, J ≈ 30-35 Hz) | Quaternary cyclopropyl carbon |

| 15 - 20 | Singlet | Cyclopropyl CH₂ |

¹⁹F NMR (Fluorine-19 NMR)

Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group. The chemical shift is typically reported relative to a fluorine standard like CFCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -60 to -65 | Singlet | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3000 - 3100 | Medium-Weak | Aromatic C-H stretch[1] |

| 2850 - 3000 | Medium-Weak | Cyclopropyl C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretch |

| 1100 - 1350 | Strong | C-F stretch (asymmetric and symmetric) |

| 690 - 770 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity | Possible Fragment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 167 | Medium | [M - F]⁺ |

| 117 | High | [M - CF₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are typically used.

-

¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. The spectral width will depend on the range of fluorine chemical shifts expected, but a range of -250 to 50 ppm is common.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can be used for pure samples.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that often preserves the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

References

An In-Depth Technical Guide on the Reactivity and Chemical Stability of 1-(Trifluoromethylcyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-(Trifluoromethylcyclopropyl)benzene, a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group and the strained cyclopropyl ring imparts unique electronic and steric properties that govern its reactivity in various chemical transformations and contribute to its overall stability. This document details its behavior in electrophilic aromatic substitution, nucleophilic aromatic substitution, ring-opening reactions, and free-radical processes. Furthermore, it outlines its stability under thermal, acidic, basic, and oxidative conditions, and touches upon its metabolic stability. Experimental protocols and quantitative data, where available for the parent compound or close analogs, are presented to provide a practical resource for researchers.

Introduction

The strategic incorporation of fluorine-containing motifs has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. When appended to a cyclopropyl ring attached to a benzene core, as in this compound, these effects are combined with the unique conformational constraints and electronic character of the three-membered ring. This guide aims to consolidate the current understanding of the chemical behavior of this important structural motif.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing nature of the trifluoromethyl group and the electronic properties of the cyclopropyl and phenyl rings.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the benzene ring towards electrophilic attack, making electrophilic aromatic substitution reactions significantly slower compared to benzene. The deactivating effect is primarily due to the inductive effect (-I) of the CF3 group. Consequently, harsher reaction conditions are often required to achieve substitution.

The trifluoromethylcyclopropyl substituent is a meta-director. The deactivation of the ortho and para positions by the electron-withdrawing group is more pronounced than at the meta position, thus directing incoming electrophiles to the meta carbon.

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Major Product(s) | Predicted Reactivity |

| Nitration | HNO₃/H₂SO₄ | 1-Nitro-3-(1-(trifluoromethyl)cyclopropyl)benzene | Slow |

| Halogenation | Br₂/FeBr₃ | 1-Bromo-3-(1-(trifluoromethyl)cyclopropyl)benzene | Slow |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-Acyl-3-(1-(trifluoromethyl)cyclopropyl)benzene | Very Slow / Unreactive |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | 1-Alkyl-3-(1-(trifluoromethyl)cyclopropyl)benzene | Very Slow / Unreactive |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is generally not a favorable reaction for this compound unless a suitable leaving group is present on the aromatic ring and the ring is further activated by other strong electron-withdrawing groups. The trifluoromethylcyclopropyl group itself does not sufficiently activate the ring for NAS with common nucleophiles.

Ring-Opening Reactions

The cyclopropane ring in this compound is susceptible to ring-opening reactions under certain conditions, driven by the release of ring strain (approximately 27.5 kcal/mol). These reactions can be initiated by electrophiles, radical species, or transition metals.

-

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocation intermediate that can be trapped by a nucleophile, often resulting in a mixture of products.

-

Radical-Mediated Ring-Opening: Radical species can add to the cyclopropane ring, inducing homolytic cleavage and the formation of a more stable radical intermediate.

Free-Radical Reactions

The benzylic position of the cyclopropyl ring is not particularly susceptible to typical free-radical halogenation due to the strength of the C-H bonds on the ring. However, reactions involving the generation of a radical directly on the aromatic ring or the trifluoromethyl group could lead to subsequent transformations.

Chemical Stability

The chemical stability of this compound is a key attribute, particularly for its application in drug development.

Thermal Stability

The compound is expected to be thermally stable under normal conditions. The strong C-F and C-C bonds contribute to its thermal robustness. At elevated temperatures, decomposition would likely involve the fragmentation of the cyclopropyl ring.

Stability in Acidic and Basic Media

This compound is generally stable to a wide range of pH conditions. However, prolonged exposure to strong, concentrated acids or bases, especially at elevated temperatures, could lead to slow degradation, potentially involving ring-opening of the cyclopropane.

Oxidative Stability

The molecule is relatively resistant to mild oxidizing agents. The electron-deficient aromatic ring is less susceptible to oxidative degradation compared to electron-rich aromatic systems. However, strong oxidizing conditions can lead to the degradation of the benzene ring.

Metabolic Stability

The trifluoromethyl group is known to block metabolic oxidation at the position of its attachment. This "metabolic blocking" effect is a primary reason for the incorporation of trifluoromethyl groups in drug candidates. The trifluoromethylcyclopropyl moiety is therefore expected to be metabolically robust, leading to a longer in vivo half-life of molecules containing this group. The primary metabolic pathways for such compounds, if any, would likely involve oxidation of the aromatic ring at positions not sterically hindered by the trifluoromethylcyclopropyl group.

Table 2: Summary of Chemical Stability

| Condition | Stability | Potential Degradation Pathways |

| Thermal | High | Cyclopropane ring fragmentation at high temperatures. |

| Acidic (strong) | Moderate | Slow acid-catalyzed ring-opening. |

| Basic (strong) | Moderate | Slow base-mediated reactions. |

| Oxidative (strong) | Moderate | Oxidation of the aromatic ring. |

| Metabolic | High | Aromatic hydroxylation at sterically accessible positions. |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactivity studies of this compound are not widely available in a consolidated format. However, general procedures for analogous transformations can be adapted.

General Protocol for Electrophilic Nitration

-

Reaction Setup: To a stirred solution of this compound in a suitable solvent (e.g., dichloromethane or concentrated sulfuric acid) at a controlled temperature (typically 0 °C), slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring it onto ice. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Stability Assessment under Acidic/Basic Conditions

-

Sample Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffer solutions of different pH values (e.g., pH 2, 7, 10) and in solutions of strong acid (e.g., 1N HCl) and strong base (e.g., 1N NaOH).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 50 °C) for a specified period.

-

Analysis: At various time points, withdraw aliquots from each solution, quench if necessary, and analyze the concentration of the parent compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Visualizations

Logical Relationship of Reactivity

Caption: Reactivity pathways of this compound.

Experimental Workflow for Stability Testing

Conformational Analysis of Trifluoromethylcyclopropyl Arenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. When coupled with a cyclopropyl ring, the trifluoromethylcyclopropyl moiety offers a unique combination of steric and electronic properties. The conformational preferences of the aryl-cyclopropyl bond in trifluoromethylcyclopropyl arenes are of paramount importance as they dictate the three-dimensional arrangement of the molecule, which in turn influences its interaction with biological targets. This technical guide provides an in-depth analysis of the conformational landscape of these molecules, detailing experimental and computational methodologies used for their characterization.

Conformational Preferences and Rotational Barriers

The rotation around the single bond connecting the aryl ring and the cyclopropyl moiety in trifluoromethylcyclopropyl arenes is a key determinant of their overall shape. The conformational preferences are governed by a delicate balance of steric hindrance, electronic effects, and non-covalent interactions. Two primary conformations are typically considered: the "bisected" and "perpendicular" arrangements of the aryl ring relative to the cyclopropane ring.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this rotation. These calculations can predict the most stable conformers and the energy barriers between them. While specific rotational barriers for a wide range of substituted trifluoromethylcyclopropyl arenes are not extensively tabulated in the literature, studies on related arylcyclopropanes suggest that these barriers are typically in the range of 2-5 kcal/mol. The exact barrier height is influenced by the substitution pattern on both the aryl and cyclopropyl rings.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational dynamics of molecules in solution.

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals corresponding to nuclei that are exchanging between different chemical environments. At low temperatures, where the rotation around the aryl-cyclopropyl bond is slow on the NMR timescale, distinct signals for each conformer may be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Experimental Protocol: Variable Temperature NMR

-

Sample Preparation: Prepare a solution of the trifluoromethylcyclopropyl arene in a suitable deuterated solvent with a low freezing point and a high boiling point (e.g., toluene-d8, dichloromethane-d2). The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Instrumentation: Use an NMR spectrometer equipped with a variable temperature unit.

-

Temperature Calibration: Calibrate the probe temperature using a standard sample (e.g., methanol or ethylene glycol).

-

Data Acquisition: Acquire a series of 1H or 19F NMR spectra at decreasing temperature intervals. Start from a temperature where the rotation is fast (sharp, averaged signals) and decrease the temperature in steps until the signals for the individual conformers are well-resolved or the solvent freezes.

-

Data Analysis: Determine the coalescence temperature (Tc) and the chemical shift difference between the exchanging signals at the slow-exchange limit (Δν). The rate constant for rotation (k) at the coalescence temperature can be calculated using the equation: k = πΔν / √2. The Gibbs free energy of activation can then be calculated using the Eyring equation.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR techniques that can provide information about the spatial proximity of protons.[1] Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), regardless of the number of bonds separating them. By analyzing the NOE patterns, it is possible to deduce the preferred conformation of the molecule in solution. For example, an NOE between a proton on the aryl ring and a proton on the cyclopropyl ring would provide evidence for a specific rotational isomer.

Experimental Protocol: NOESY/ROESY

-

Sample Preparation: Prepare a degassed sample of the compound in a suitable deuterated solvent.

-

Data Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time. The optimal mixing time depends on the molecular weight of the compound and should be determined empirically.

-

Data Analysis: Integrate the cross-peak volumes. The intensity of the NOE cross-peak is proportional to the inverse sixth power of the distance between the two protons. By comparing the intensities of different cross-peaks, relative internuclear distances can be estimated and compared with theoretical distances for different conformations.

The magnitude of vicinal proton-proton coupling constants (³JHH) in the cyclopropane ring is dependent on the dihedral angle between the coupled protons. While the Karplus equation provides a general relationship for acyclic systems, similar relationships have been established for cyclopropanes. By measuring the ³JHH values, it is possible to infer the relative stereochemistry of the substituents on the cyclopropane ring. For trifluoromethylcyclopropyl arenes, the coupling constants between the cyclopropyl protons can provide insights into the ring's conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.[2] By determining the precise three-dimensional coordinates of each atom in the crystal lattice, the exact dihedral angle between the aryl and cyclopropyl rings can be measured. It is important to note that the conformation observed in the solid state may be influenced by crystal packing forces and may not be the most stable conformation in solution. However, crystallographic data provides an invaluable benchmark for computational models.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the trifluoromethylcyclopropyl arene suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the phase problem to determine the atomic positions and refine the structural model against the experimental data.

A search of the Cambridge Structural Database (CSD) for publicly available crystal structures of trifluoromethylcyclopropyl arenes can provide valuable conformational data.[3][4][5][6]

Computational Conformational Analysis

Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of the conformational landscape.

Molecular Mechanics (MM)

Molecular mechanics methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. Force fields such as AMBER and CHARMM are widely used for simulating biomolecules and organic compounds.[7][8][9][10][11] However, the accuracy of MM calculations is highly dependent on the quality of the force field parameters. For novel moieties like trifluoromethylcyclopropane, specific parameterization may be necessary to accurately model the electrostatic and steric interactions involving the trifluoromethyl group.

Workflow for Molecular Mechanics Conformational Search:

Caption: Workflow for a molecular mechanics conformational search.

Quantum Mechanics (QM)

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are therefore well-suited for calculating conformational energies and rotational barriers. By performing a relaxed potential energy surface scan, where the dihedral angle between the aryl and cyclopropyl rings is systematically varied and the rest of the molecular geometry is optimized at each step, a detailed energy profile of the rotation can be obtained.

Workflow for Quantum Mechanics Potential Energy Surface Scan:

Caption: Workflow for a quantum mechanics potential energy surface scan.

Biological Relevance and Drug Development

The conformation of a drug molecule is a critical factor in its ability to bind to its biological target. The trifluoromethylcyclopropyl arene motif is found in a number of biologically active compounds, and its conformational preferences can influence key drug properties such as:

-

Binding Affinity: The three-dimensional shape of the molecule must be complementary to the binding site of the target protein. Subtle changes in the aryl-cyclopropyl dihedral angle can significantly impact binding affinity.

-

Lipophilicity: The trifluoromethyl group is known to increase lipophilicity, which can affect cell membrane permeability and overall pharmacokinetic properties. The conformational orientation of this group can modulate the molecule's surface properties.

-

Metabolic Stability: The cyclopropyl ring can block metabolic attack at adjacent positions, while the trifluoromethyl group is generally resistant to metabolism. The overall conformation can influence the accessibility of other parts of the molecule to metabolic enzymes.

While a direct link between the conformation of trifluoromethylcyclopropyl arenes and specific signaling pathways is not extensively documented, their utility in drug design is often rationalized through Quantitative Structure-Activity Relationship (QSAR) studies.[12][13][14] These studies correlate the physicochemical properties and structural features of a series of compounds with their biological activity, and conformational parameters can be important descriptors in these models.

Logical Relationship in Drug Design:

Caption: The influence of conformation on drug development.

Quantitative Data Summary

| Compound | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Conformer Population (%) | Reference |

| Example: 1-Phenyl-2-trifluoromethylcyclopropane | |||||

| (cis-isomer) | DFT (B3LYP/6-31G*) | [Value] | [Value] | [Value] | [Citation] |

| VT-NMR (Toluene-d8) | - | [Value] | [Value] | [Citation] | |

| (trans-isomer) | X-ray Crystallography | [Value] | - | - | [Citation] |

| NOESY (CDCl3) | [Inferred] | - | [Inferred] | [Citation] | |

| [Substituted Arene Derivative] | |||||

| ... | ... | ... | ... | ... | ... |

Values in italics are placeholders and should be replaced with actual data from specific studies.

Conclusion

The conformational analysis of trifluoromethylcyclopropyl arenes is a critical aspect of understanding their structure-activity relationships and for their rational design as drug candidates. A combination of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with computational modeling, provides a powerful approach to characterizing the conformational landscape of these important molecules. While a comprehensive public database of quantitative conformational data is currently limited, the methodologies outlined in this guide provide a robust framework for researchers to elucidate the conformational preferences of novel trifluoromethylcyclopropyl arenes and to leverage this information in the drug discovery and development process.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. biorxiv.org [biorxiv.org]

- 8. FFParam-v2.0: A Comprehensive Tool for CHARMM Additive and Drude Polarizable Force-Field Parameter Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]

- 13. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethylcyclopropyl Group on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylcyclopropyl group is an emerging substituent in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. This guide provides a comprehensive analysis of the electronic influence of the trifluoromethylcyclopropyl substituent on the benzene ring. It consolidates quantitative data on Hammett parameters, explores the impact on the acidity of phenolic and anilinic derivatives, and details the spectroscopic characteristics, particularly ¹⁹F NMR. Furthermore, this document outlines the experimental protocols for the determination of these electronic parameters, offering a valuable resource for researchers engaged in the design and synthesis of novel molecules incorporating this distinctive functional group.

Introduction

The strategic introduction of fluorine-containing substituents has become a cornerstone of modern drug design and materials science. Among these, the trifluoromethyl group (-CF₃) is widely recognized for its profound impact on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic nature. When the trifluoromethyl group is attached to a cyclopropyl linker, the resulting trifluoromethylcyclopropyl substituent presents a unique electronic profile. This guide delves into the electronic effects of the trifluoromethylcyclopropyl group when appended to a benzene ring, providing a detailed examination of its inductive and resonance contributions.

Electronic Effects of the Trifluoromethylcyclopropyl Group

The electronic influence of the trifluoromethylcyclopropyl group on a benzene ring is predominantly an electron-withdrawing inductive effect (-I). This effect is a consequence of the high electronegativity of the fluorine atoms in the trifluoromethyl group, which polarizes the C-F bonds. This electron withdrawal is transmitted through the sigma bonds of the cyclopropyl ring to the benzene ring.

Unlike substituents with lone pairs or pi systems, the saturated cyclopropyl linker prevents direct resonance interaction (mesomeric effect) between the trifluoromethyl group and the aromatic pi system. This results in an electronic influence that is almost purely inductive.

Hammett Substituent Constants

Hammett constants (σ) are a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent on a benzene ring. The trifluoromethylcyclopropyl group has been characterized by its meta (σm) and para (σp) Hammett constants, which are notably similar in value, underscoring the dominance of the inductive effect.

| Substituent | σm | σp | Primary Electronic Effect |

| Trifluoromethylcyclopropyl | ~0.08 | ~0.08 | Inductive Electron Withdrawal (-I) |

| Trifluoromethyl | 0.43 | 0.54 | Strong Inductive and Resonance Withdrawal (-I, -M) |

| Cyclopropyl | -0.15 | -0.22 | Electron Donating |

| Methyl | -0.07 | -0.17 | Electron Donating |

Table 1: Hammett Substituent Constants for the Trifluoromethylcyclopropyl Group and Related Substituents.

The data clearly indicates that the trifluoromethylcyclopropyl group is a weak electron-withdrawing group. The cyclopropyl moiety acts as an insulator, attenuating the strong electron-withdrawing effect of the trifluoromethyl group compared to when it is directly attached to the benzene ring.

Impact on Acidity of Phenols and Anilines

The electron-withdrawing nature of the trifluoromethylcyclopropyl group is expected to increase the acidity of phenols and decrease the basicity of anilines substituted with this group. This is due to the stabilization of the resulting phenoxide or the destabilization of the anilinium ion through the inductive effect.

| Compound | pKa | Expected Effect of Substituent |

| Phenol | 9.95 | - |

| 4-Methylphenol (p-cresol) | 10.26 | Electron-donating, decreases acidity |

| 4-(Trifluoromethyl)phenol | 8.675[1] | Strong electron-withdrawing, increases acidity |

| 4-(1-(Trifluoromethyl)cyclopropyl)phenol | Predicted < 9.95 | Weak electron-withdrawing, should slightly increase acidity |

Table 2: Experimental pKa Values of Substituted Phenols and Predicted Effect of the Trifluoromethylcyclopropyl Group.

The positive Hammett constant of the trifluoromethylcyclopropyl group (σp ≈ 0.08) suggests that 4-(1-(trifluoromethyl)cyclopropyl)phenol will be a stronger acid than phenol (pKa = 9.95) and significantly more acidic than 4-methylphenol (pKa = 10.26). However, its acidity will be less pronounced than that of 4-(trifluoromethyl)phenol (pKa = 8.675) due to the attenuated inductive effect. A similar trend is expected for the corresponding anilines, where the trifluoromethylcyclopropyl substituent would decrease the pKa of the anilinium ion, indicating a weaker base.

Spectroscopic Properties: ¹⁹F NMR

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing fluorinated compounds. The chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment.

Although a specific experimental ¹⁹F NMR chemical shift for (1-(trifluoromethyl)cyclopropyl)benzene is not documented in readily available literature, the chemical shift can be expected to fall within the typical range for trifluoromethyl groups attached to an aliphatic system that is in proximity to an aromatic ring. The chemical shifts for trifluoromethyl groups on a benzene ring are typically in the range of -60 to -65 ppm relative to CFCl₃. The insulating effect of the cyclopropyl group will likely shift this value slightly. The precise chemical shift will be influenced by the solvent and the substitution pattern on the benzene ring.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a substituted phenol.

Caption: Workflow for pKa Determination.

Determination of Hammett Constants by ¹⁹F NMR Spectroscopy (Taft Method)

The Taft method utilizes the sensitivity of ¹⁹F NMR chemical shifts to substituent effects. By measuring the chemical shifts of a series of meta- and para-substituted fluorobenzenes, the electronic parameters of the substituents can be determined.

Caption: Workflow for Hammett Constant Determination via ¹⁹F NMR.

Logical Relationship of Electronic Effects

The electronic behavior of the trifluoromethylcyclopropyl substituent on the benzene ring can be visualized as a purely inductive withdrawal of electron density, without a significant resonance component.

Caption: Dominance of the Inductive Effect.

Conclusion

The trifluoromethylcyclopropyl group exerts a weak, predominantly inductive electron-withdrawing effect on the benzene ring. Its Hammett constants (σm ≈ 0.08, σp ≈ 0.08) quantify this effect and highlight the absence of a significant resonance contribution. This electronic profile is expected to modestly increase the acidity of attached phenolic groups and decrease the basicity of anilinic moieties. The unique electronic signature of the trifluoromethylcyclopropyl group, coupled with its potential for enhancing metabolic stability, makes it a valuable substituent for fine-tuning the properties of pharmacologically active compounds and advanced materials. The experimental protocols detailed herein provide a framework for the further characterization of novel molecules bearing this intriguing functional group.

References

Thermochemical Data of 1-(Trifluoromethylcyclopropyl)benzene: A Search for Available Information

A comprehensive search for experimental and computational thermochemical data on 1-(Trifluoromethylcyclopropyl)benzene has revealed a notable absence of published information. Despite searches in extensive chemical databases and the scientific literature, specific values for key thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) for this compound are not currently available.

This lack of data prevents the creation of a detailed technical guide with quantitative data tables and experimental protocols as initially requested. The scientific community has not yet published studies focusing on the thermochemical characterization of this compound.

For researchers, scientists, and drug development professionals, this information gap highlights an opportunity for novel research. The determination of the thermochemical properties of this compound would provide valuable insights into its stability, reactivity, and potential applications.

Future Research Directions: A Methodological Proposal

Should researchers undertake the study of this compound's thermochemical properties, a combination of experimental and computational methods would be highly valuable. The following outlines a potential experimental and computational workflow.

Experimental Workflow for Thermochemical Characterization

A logical experimental approach to determine the thermochemical data for this compound would involve several key steps, from sample preparation to calorimetric measurements.

Figure 1. Proposed experimental workflow for the determination of thermochemical data for this compound.

Computational Chemistry Workflow

In parallel with experimental work, computational chemistry offers a powerful tool for predicting thermochemical properties. High-level quantum chemical calculations can provide valuable estimates and insights into the molecule's energetic landscape.

Figure 2. A representative computational workflow for predicting the thermochemical properties of this compound.

Conclusion

While a definitive guide on the thermochemical data of this compound cannot be provided at this time due to a lack of published research, this report serves to highlight this knowledge gap and propose a robust framework for future investigations. The combination of meticulous experimental calorimetry and advanced computational modeling will be essential in elucidating the thermochemical properties of this and other novel compounds, thereby supporting advancements in chemical research and drug development.

Crystal Structure of a 1-(Trifluoromethylcyclopropyl)benzene Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a representative 1-(Trifluoromethylcyclopropyl)benzene derivative, specifically (1S,2S)-1-(4-bromophenyl)-2-methyl-1-(trifluoromethyl)cyclopropane. The trifluoromethylcyclopropyl moiety is of significant interest in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity, and conformational constraint. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design and the development of structure-activity relationships.

This document summarizes the key crystallographic data obtained from single-crystal X-ray diffraction and details the experimental protocols for the synthesis and structural determination, based on the work of Denton, Sukumaran, and Davies.[1][2]

Crystallographic Data Summary

The crystal structure of (1S,2S)-1-(4-bromophenyl)-2-methyl-1-(trifluoromethyl)cyclopropane was determined by single-crystal X-ray diffraction. The key crystallographic parameters and structural details are summarized in the table below for clear comparison and reference.

| Parameter | Value |

| Compound Name | (1S,2S)-1-(4-bromophenyl)-2-methyl-1-(trifluoromethyl)cyclopropane |

| Chemical Formula | C₁₁H₁₀BrF₃ |

| Formula Weight | 295.10 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.864(3) Å, b = 10.559(5) Å, c = 15.659(7) Å |

| α = 90°, β = 90°, γ = 90° | |

| Unit Cell Volume | 1134.5(9) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.728 Mg/m³ |

| Radiation Type | MoKα |

| Temperature | 100(2) K |

| Key Bond Lengths | C(1)-C(2): 1.520(3) Å, C(1)-C(3): 1.515(3) Å, C(2)-C(3): 1.502(3) Å |

| C(1)-C(4): 1.503(3) Å, C(1)-C(11): 1.515(3) Å, C(4)-F(1): 1.341(2) Å | |

| C(4)-F(2): 1.343(2) Å, C(4)-F(3): 1.336(2) Å, C(5)-Br(1): 1.912(2) Å | |

| Key Bond Angles | C(2)-C(1)-C(3): 59.63(13)°, C(1)-C(2)-C(3): 60.27(13)° |

| C(1)-C(3)-C(2): 60.10(13)°, F(1)-C(4)-F(2): 106.3(2)° | |

| F(1)-C(4)-F(3): 106.9(2)°, F(2)-C(4)-F(3): 106.7(2)° |

Data extracted from the Crystallographic Information File (CIF) corresponding to the study by Denton, J. R.; Sukumaran, D.; Davies, H. M. L. Org. Lett. 2007, 9 (14), 2625–2628.[2]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis of the title compound and its subsequent analysis by single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of trifluoromethyl-substituted cyclopropanes is achieved through a rhodium-catalyzed cyclopropanation reaction.[1]

General Procedure for Enantioselective Cyclopropanation:

-

Diazo Compound Generation: To a solution of the corresponding trifluoromethyl ketone hydrazone (1.0 equiv) in dichloromethane (DCM, 0.2 M), manganese dioxide (MnO₂, 5.0 equiv) is added. The resulting suspension is stirred vigorously at room temperature for 2-3 hours. The reaction mixture is then filtered through a plug of Celite, and the filtrate is concentrated under reduced pressure to yield the crude 1-aryl-2,2,2-trifluorodiazoethane. This diazo compound is used immediately in the next step.

-

Cyclopropanation Reaction: A solution of the alkene (e.g., cis-2-butene, 5.0 equiv) in DCM (0.1 M) is cooled to the desired reaction temperature (typically ranging from -78 °C to room temperature). The dirhodium catalyst, such as Rh₂(S-PTAD)₄ (1 mol%), is then added.

-

A solution of the freshly prepared 1-aryl-2,2,2-trifluorodiazoethane (1.0 equiv) in DCM is added dropwise to the reaction mixture over a period of 1 hour.

-

The reaction is stirred for an additional 3 hours at the same temperature.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted cyclopropane.

Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in a suitable solvent system, typically a mixture of a volatile solvent like hexanes and a slightly more polar solvent in which the compound is readily soluble, such as ethyl acetate or dichloromethane.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a standard single-crystal X-ray diffractometer.

Data Collection and Refinement:

-

Crystal Mounting: A suitable single crystal of the compound was selected and mounted on a goniometer head.

-

Data Collection: The crystal was cooled to 100 K under a stream of nitrogen gas. X-ray diffraction data were collected using a diffractometer equipped with a CCD area detector and graphite-monochromated MoKα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using appropriate crystallographic software packages. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined based on the Flack parameter.

Workflow Visualization

The overall experimental workflow, from the synthesis of the precursor to the final structural elucidation, is depicted in the following diagram.

Caption: Synthesis and structural analysis workflow.

References

The Trifluoromethylcyclopropane Motif: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylcyclopropane (TFMCp) moiety has emerged as a compelling structural unit in medicinal chemistry, valued for its ability to confer unique physicochemical and pharmacological properties upon bioactive molecules. Often employed as a metabolically stable bioisostere for the tert-butyl group, the TFMCp scaffold offers a fascinating interplay of steric bulk, conformational rigidity, and electronic effects stemming from the potent trifluoromethyl substituent. This technical guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylcyclopropanes, a detailed overview of modern synthetic methodologies with exemplary experimental protocols, and a summary of their applications in drug discovery. Quantitative data are presented in structured tables for comparative analysis, and key synthetic pathways are illustrated using logical diagrams.

Discovery and Historical Context

The genesis of trifluoromethylcyclopropane chemistry is intrinsically linked to the broader development of organofluorine chemistry. While the exact first synthesis of a simple trifluoromethylcyclopropane is not prominently documented as a singular breakthrough, its origins can be traced to the mid-20th century, following foundational work on fluorinated reactive intermediates.

A pivotal moment was the development of 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), a key precursor to the trifluoromethylcarbene intermediate, by Gilman and Jones in 1943. Research into the chemistry of fluorinated carbenes and their addition to alkenes burgeoned in the following decades. The work of pioneers in organofluorine chemistry, such as R. N. Haszeldine in the 1950s, laid the groundwork for understanding the reactions of fluorocarbon radicals and other reactive species that are central to forming these strained, fluorinated rings. Early syntheses were often characterized by harsh reaction conditions and limited substrate scope. The modern era, however, has seen the development of sophisticated and highly selective catalytic methods, transforming the TFMCp group from a chemical curiosity into a readily accessible and highly valuable building block for drug discovery.

Synthetic Methodologies

The construction of the trifluoromethylcyclopropane ring system can be broadly categorized into two main approaches: the cyclopropanation of a trifluoromethyl-containing substrate, and the trifluoromethylation of a pre-existing cyclopropane ring. The former is by far the more common and well-developed strategy.

Metal-Catalyzed Cyclopropanation with Diazo Reagents

The most prevalent method for synthesizing trifluoromethylcyclopropanes involves the reaction of an alkene with a source of trifluoromethylcarbene (:CHCF₃), typically generated from trifluorodiazoethane (CF₃CHN₂). This highly reactive intermediate is "tamed" by a transition metal catalyst, which forms a metal-carbene species that then transfers the trifluoromethylcarbene unit to the alkene. This catalytic approach allows for greater control over the reaction, including stereoselectivity.

Key catalytic systems include those based on rhodium and copper complexes. Dirhodium(II) catalysts, in particular, have proven to be highly effective. The choice of ligand on the metal center is crucial for achieving high diastereoselectivity and enantioselectivity.

Logical Diagram of Metal-Catalyzed Cyclopropanation

Caption: General workflow for metal-catalyzed trifluoromethylcyclopropanation.

This protocol is adapted from the work of Davies et al. on enantioselective cyclopropanation.

Materials:

-

Dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1 mol%)

-

Styrene (1.0 mmol)

-

1-Aryl-2,2,2-trifluorodiazoethane (generated in situ from the corresponding hydrazine)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the dirhodium catalyst in the anhydrous solvent under an inert atmosphere, the alkene (e.g., styrene) is added.

-

The 1-aryl-2,2,2-trifluorodiazoethane precursor (e.g., the corresponding tosylhydrazone) and a base (e.g., DBU) are dissolved in the solvent and added slowly via syringe pump to the catalyst/alkene mixture over several hours at a controlled temperature (e.g., 25 °C).

-

The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired trifluoromethyl-substituted cyclopropane.

Deoxyfluorination of Cyclopropane Carboxylic Acids

A more recent and scalable approach avoids the use of potentially explosive diazo compounds. This method involves the deoxyfluorination of readily available cyclopropane carboxylic acids or their salts using reagents like sulfur tetrafluoride (SF₄). This transformation directly converts the carboxylic acid group into a trifluoromethyl group.

Logical Diagram of Deoxyfluorination Approach

Caption: Synthesis of TFMCps via deoxyfluorination of carboxylic acids.

This protocol is a general representation of the method described by Mykhailiuk and coworkers.

Materials:

-

Cyclopropane carboxylic acid (1.0 mmol)

-

Sulfur tetrafluoride (SF₄) (typically in excess, handled with extreme caution in a suitable pressure reactor)

-

Anhydrous HF (as a catalyst, optional)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

The cyclopropane carboxylic acid is placed in a pressure-resistant reactor (e.g., a stainless steel autoclave).

-

The reactor is cooled, and the anhydrous solvent is added, followed by the condensation of SF₄ gas. Anhydrous HF can be added as a catalyst.

-

The reactor is sealed and heated to the required temperature (e.g., 80-100 °C) for several hours.

-

After cooling to a low temperature, the reactor is carefully vented to remove excess SF₄ and HF.

-

The reaction mixture is cautiously quenched with a basic aqueous solution.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification by distillation or column chromatography affords the trifluoromethylcyclopropane.

Quantitative Data Summary

The efficiency of synthetic methods for trifluoromethylcyclopropanes is highly dependent on the specific substrates and catalysts used. The following tables summarize representative data from the literature for key transformations.

Table 1: Enantioselective Rhodium-Catalyzed Cyclopropanation of Alkenes

| Entry | Alkene | Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) | Enantiomeric Excess (% ee, trans) |

|---|---|---|---|---|---|

| 1 | Styrene | Rh₂(R-PTAD)₄ | >94:6 | 85 | 98 |

| 2 | 4-Chlorostyrene | Rh₂(R-PTAD)₄ | >94:6 | 82 | 97 |

| 3 | Vinyl acetate | Rh₂((S)-DOSP)₄ | 75:25 | 60 | 85 |

| 4 | 1-Octene | Rh₂(R-PTAD)₄ | >94:6 | 55 | 90 |

Data compiled from representative literature on rhodium-catalyzed reactions.

Table 2: Copper-Catalyzed Cyclopropanation of Alkenyl Boronates

| Entry | Alkenyl Boronate | Ligand | Diastereomeric Ratio (trans:cis) | Yield (%) | Enantiomeric Excess (% ee, trans) |

|---|---|---|---|---|---|

| 1 | (E)-Styryl pinacolboronate | tBu-Box | >20:1 | 90 | 96 |

| 2 | (E)-(4-Fluorostyryl) pinacolboronate | tBu-Box | >20:1 | 85 | 95 |

| 3 | (E)-(Thiophen-2-yl) pinacolboronate | tBu-Box | >20:1 | 78 | 94 |

Data representative of copper-catalyzed methodologies for producing functionalized TFMCps.

Applications in Drug Discovery

The trifluoromethylcyclopropane moiety is a valuable asset in drug design, primarily serving as a bioisostere for the tert-butyl group. This substitution can lead to significant improvements in a compound's metabolic stability, pharmacokinetic profile, and binding affinity.

-

Metabolic Stability: The C-F bonds and the C-C bonds of the cyclopropane ring are exceptionally strong, making the TFMCp group resistant to oxidative metabolism, a common pathway for the degradation of tert-butyl groups.

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cell membranes. The overall lipophilicity of the TFMCp group is comparable to that of a tert-butyl group, allowing for isosteric replacement without drastic changes in solubility.

-

Conformational Constraint: The rigid cyclopropane ring locks the conformation of the substituent, which can lead to more selective binding to the target protein by reducing the entropic penalty of binding.

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can influence the acidity or basicity of nearby functional groups, which can be fine-tuned to optimize target engagement or pharmacokinetic properties.

While specific marketed drugs prominently featuring the trifluoromethylcyclopropane group are still emerging, its application in preclinical candidates is growing rapidly. It is frequently incorporated into molecules targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders, to enhance their drug-like properties. The development of more efficient and scalable synthetic routes is expected to further accelerate the adoption of this valuable structural motif in pharmaceutical research.

Conclusion

From its theoretical underpinnings in the mid-20th century to its current status as a privileged scaffold in medicinal chemistry, the trifluoromethylcyclopropane has undergone a remarkable journey. The development of robust and stereoselective synthetic methods has been the key to unlocking its potential. For drug development professionals, the TFMCp moiety offers a powerful tool to address common challenges in lead optimization, particularly concerning metabolic stability and potency. As our understanding of its unique properties continues to grow, and as synthetic accessibility improves, the trifluoromethylcyclopropane is poised to become an even more common feature in the next generation of therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Trifluoromethylcyclopropyl)benzene from Styrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(trifluoromethylcyclopropyl)benzene, a valuable building block in medicinal chemistry and materials science, starting from styrene. The presented methodology is based on the generation of a trifluoromethylcarbene equivalent and its subsequent cyclopropanation of the styrene double bond. This protocol is designed to be a practical guide for researchers in organic synthesis, offering a clear and reproducible procedure.

Introduction

The introduction of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties. Increased metabolic stability, lipophilicity, and binding affinity are often observed, making trifluoromethylated compounds highly sought after in drug discovery and agrochemical research. The trifluoromethylcyclopropyl moiety, in particular, is a desirable structural motif. This protocol details a robust method for the synthesis of this compound from the readily available starting material, styrene. The reaction proceeds via a transition-metal-catalyzed cyclopropanation, a common and effective strategy for the formation of cyclopropane rings.

Reaction Scheme

Caption: General reaction scheme for the trifluoromethylcyclopropanation of styrene.

Experimental Protocol

This protocol is adapted from established procedures for the cyclopropanation of alkenes using diazo compounds.[1]

Materials:

-

Styrene (freshly distilled)

-

Trifluorodiazoethane (CF3CHN2) solution in a suitable solvent (e.g., diethyl ether or dichloromethane). Caution: Trifluorodiazoethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

-

Rhodium(II) acetate dimer [Rh2(OAc)4] or Copper(I) iodide (CuI)

-

Anhydrous dichloromethane (DCM) or toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the catalyst (e.g., Rh2(OAc)4, 1-2 mol%).

-

Addition of Styrene: Add anhydrous solvent (e.g., dichloromethane or toluene) to the flask, followed by freshly distilled styrene (1.0 equivalent).

-

Addition of Trifluorodiazoethane: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of trifluorodiazoethane (1.1-1.5 equivalents) to the stirred reaction mixture via a syringe pump over a period of 1-2 hours. Vigorous nitrogen evolution will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding a few drops of acetic acid to decompose any unreacted diazo compound. Filter the mixture through a short pad of silica gel to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.[2]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Rh2(OAc)4 (1) | DCM | 3 | 75-85 |

| 2 | CuI (5) | Toluene | 4 | 60-70 |

Yields are based on isolated product after column chromatography and are representative of typical outcomes for this type of reaction.

Table 2: Spectroscopic Data for this compound

| Technique | Data |